alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Overview
Description
Alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine, or 5-fluoro-2-deoxycytidine (FdC), is a novel anti-cancer agent derived from the naturally occurring nucleoside cytidine. FdC is a fluorinated cytosine derivative, which has been found to have significant anti-cancer activity and is currently being studied for its potential use in cancer therapy. FdC has been shown to have a number of biochemical and physiological effects, including inhibition of DNA replication, induction of apoptosis, and inhibition of angiogenesis. In addition, FdC has been found to have several advantages and limitations for laboratory experiments.
Scientific Research Applications
Inhibition of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV)
- Alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine has been found to be a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV) in vitro. The compound shows efficacy in inhibiting the production of full-length minus-strand DNA in HIV-1 reverse transcriptase reactions and in inhibiting HBV replication in primary human hepatocytes and in a murine model (Wilson et al., 1993); (Condreay et al., 1994); (Condreay et al., 1996).
Antiviral Activity and Structure Analysis
- The structure and absolute configuration of this compound have been determined by X-ray crystallographic analysis. These studies confirm that the L-isomer of this nucleoside analogue is the most active enantiomer against antiviral targets (Van Roey et al., 1993).
Synthesis and Biological Evaluation
- There has been extensive research into the synthesis and biological evaluation of this compound and related derivatives. These studies have focused on creating various enantiomerically pure nucleosides and assessing their anti-HIV-1 activity (Jeong et al., 1993).
Pharmacokinetics and Metabolism
- Research on the pharmacokinetics, oral bioavailability, and metabolism of this compound in different animal models (e.g., mice, cynomolgus monkeys, and rats) has been conducted. These studies are critical for understanding the drug's distribution, clearance, and potential for human therapeutic use (Frick et al., 1994); (Frick et al., 1993).
Anti-Hepatitis B Virus Activity in Animal Models
- The efficacy of this compound against HBV has been tested in animal models such as woodchucks, showing significant reductions in HBV levels without detectable toxic effects. This suggests potential for clinical use in hepatitis B treatment (Cullen et al., 1997).
Structure-Activity Relationships
- Studies on structure-activity relationships have been conducted to understand how changes in the molecular structure of this compound and related analogs affect their antiviral activities (Jeong et al., 1993).
properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163233 | |
Record name | alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine | |
CAS RN |
145986-26-1 | |
Record name | alpha-L-FTC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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